Irbesartan-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Irbesartan is an angiotensin II receptor (AT 1 subtype) antagonist . It prevents angiotensin II from binding to the AT 1 receptor in tissues like vascular smooth muscle and the adrenal gland . This binding prevention causes vascular smooth muscle relaxation .
Synthesis Analysis
The development of a new improved and efficient process suitable for the large-scale production of Irbesartan has been described . The key steps are tetrazole formation from secondary amide for the preparation of the key intermediate 1-Benzyl-5- (4’-bromomethyl-biphenyl-2-yl)-1 H -tetrazole (9), N -alkylation and debenzylation .Molecular Structure Analysis
The molecular structures of Irbesartan and Losartan are very similar . A polyacrylate-based MIP was used to functionalize the graphite working electrode of screen-printed cells (SPCs), aiming to develop a voltammetric method for Irbesartan sensing .Chemical Reactions Analysis
A surface-enhanced Raman scattering (SERS) strategy was constructed for the determination of antihypertensive drugs irbesartan (IRB) and doxazosin mesylate (DOX). β-Cyclodextrin-capped silver nanoparticles (CD-AgNPs) are employed as SERS-active substrate .Physical And Chemical Properties Analysis
The results of the X-ray powder diffraction pattern showed that the degree of crystallinity of irbesartan crystalline phase reduced in a solid dispersion system . FT-IR spectra indicate that there is no chemical interaction between irbesartan and poloxamer 188 in a solid dispersion system .Wissenschaftliche Forschungsanwendungen
Enhancement of Irbesartan Solubility
A study by Suvarna et al. (2021) focused on enhancing the solubility of Irbesartan by complexation with β-cyclodextrin-based nanosponges. This approach significantly increased the water solubility of Irbesartan, suggesting potential for improved drug delivery systems (Suvarna et al., 2021).
Metabolic and Anti-Inflammatory Effects
Taguchi et al. (2013) observed that Irbesartan exhibited metabolic, anti-inflammatory, and antioxidative effects in high-risk hypertensive patients. This indicates its utility beyond blood pressure control (Taguchi et al., 2013).
Analytical Methods in Pharmaceutical Dosage Forms
Nalini and Mathivanan (2020) reviewed various analytical techniques for Irbesartan, highlighting its importance in pharmaceutical analysis, especially using HPLC and UV spectrophotometry (Nalini & Mathivanan, 2020).
Angiotensin II Receptor Antagonism
Pouleur (1997) provided a clinical overview of Irbesartan as an angiotensin II receptor antagonist, emphasizing its efficacy in reducing blood pressure with good tolerability (Pouleur, 1997).
Inhibition of T-Lymphocyte Activation
Cheng et al. (2004) explored Irbesartan's effects on human T-lymphocytes, finding that it inhibits their activation, potentially moderating inflammation-based atherosclerotic diseases (Cheng et al., 2004).
Impact on Metabolic Parameters
Parhofer et al. (2007) showed that Irbesartan therapy improved various metabolic parameters in a clinical setting, suggesting benefits in managing hypertension and diabetes (Parhofer et al., 2007).
Supercritical Anti-solvent Technique for Improved Drug Dissolution
Adeli (2016) used a supercritical anti-solvent technique to enhance Irbesartan's dissolution, indicating a method to improve its bioavailability after oral administration (Adeli, 2016).
Drug Interactions with Irbesartan
Marino and Vachharajani (2001) reviewed drug and food interaction trials involving Irbesartan, concluding minimal potential for significant interactions (Marino & Vachharajani, 2001).
Irbesartan in Marfan Syndrome
Mullen et al. (2019) investigated the effects of Irbesartan on aortic dilatation in Marfan syndrome, demonstrating its potential in reducing the rate of aortic complications (Mullen et al., 2019).
Voltammetric Detection in Environmental Samples
Zanoni et al. (2022) developed a voltammetric method for Irbesartan sensing in environmental samples using molecularly imprinted polymer-modified electrodes, highlighting its environmental impact (Zanoni et al., 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i1D3,2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSHYTLCDANDAN-NCKGIQLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857874 |
Source
|
Record name | 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Irbesartan-d7 | |
CAS RN |
1329496-43-6 |
Source
|
Record name | 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.